REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C1(C)C=CC(S([CH2:21][N:22]=C=O)(=O)=O)=CC=1.[C:26](=O)([O-])[O-].[K+].[K+].O>CO>[O:3]1[C:1]([C:4]2[CH:11]=[CH:10][C:7]([C:8](=[O:9])[CH3:26])=[CH:6][CH:5]=2)=[CH:2][N:22]=[CH:21]1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)CN=C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified through silica gel column chromatography (dichloromethane:methanol=100:1)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=C1C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |